3-iodo-2-methyl-2H-indazole
Overview
Description
3-Iodo-2-methyl-2H-indazole: is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Scientific Research Applications
Chemistry: 3-Iodo-2-methyl-2H-indazole is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Indazole derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. The iodine atom can enhance the compound’s bioactivity and selectivity towards specific biological targets .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
Target of Action
3-Iodo-2-methyl-2H-indazole is a derivative of the indazole family . Indazole-containing compounds have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For instance, some indazoles act as selective inhibitors of certain enzymes, leading to changes in cellular processes .
Biochemical Pathways
Indazoles are known to influence a variety of biochemical pathways due to their broad range of biological properties .
Result of Action
Indazole derivatives are known to exhibit a range of bioactivities, including anti-inflammatory, antibacterial, anti-hiv, antiarrhythmics, antifungal, and antitumor activities .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Iodo-2-methyl-2H-indazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to specific enzymes, which can either inhibit or activate their activity. For instance, it has been observed to interact with phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth and survival pathways . This interaction can lead to the modulation of downstream signaling pathways, affecting various cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit the PI3K/Akt pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, it can affect the expression of genes involved in cell cycle regulation, further impacting cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active site of enzymes, either inhibiting or activating their function. For instance, its interaction with PI3K involves binding to the enzyme’s catalytic domain, preventing the phosphorylation of downstream targets . This inhibition can lead to a cascade of effects, including changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling pathways and gene expression, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . These metabolic processes can influence the overall efficacy and safety profile of the compound, affecting its use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes, allowing it to reach its intracellular targets . Additionally, its distribution within tissues can be influenced by factors such as tissue perfusion and binding affinity to cellular components, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules to exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-2-methyl-2H-indazole typically involves the iodination of 2-methyl-2H-indazole. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the indazole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-methyl-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the indazole ring .
Comparison with Similar Compounds
2-Methyl-2H-indazole: Lacks the iodine atom, resulting in different chemical properties and reactivity.
3-Bromo-2-methyl-2H-indazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-Phenyl-2H-indazole:
Uniqueness: 3-Iodo-2-methyl-2H-indazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The combination of the iodine and methyl groups on the indazole ring makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-iodo-2-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGNCHMFUCTNAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469280 | |
Record name | 3-iodo-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49572-64-7 | |
Record name | 3-iodo-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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